7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride
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Overview
Description
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO3. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen atoms to form the spiro structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including kinase inhibitors for cancer treatment.
Organic Synthesis: The compound’s unique spiro structure makes it valuable in the development of novel organic molecules with specific properties.
Material Science: It is used in the design of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: Used in the preparation of respiratory syncytial virus RNA polymerase inhibitors.
7-oxa-2-azaspiro[3.5]nonane hydrochloride: Used in the synthesis of MPS1 kinase inhibitors for cancer treatment.
Uniqueness: 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications .
Properties
CAS No. |
1989659-12-2 |
---|---|
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.7 |
Purity |
91 |
Origin of Product |
United States |
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